molecular formula C15H14ClFN4 B1313696 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 252977-54-1

7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1313696
CAS No.: 252977-54-1
M. Wt: 304.75 g/mol
InChI Key: KXRSWXZVHQRQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a triazolo-pyridazine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine with tert-butylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Anxiolytic Properties

Research has indicated that this compound exhibits anxiolytic effects. A patent (US7015224B2) describes its use for treating anxiety and convulsions, highlighting its potential as a therapeutic agent for anxiety disorders. The compound's interaction with GABA receptors may contribute to its calming effects, making it a candidate for further clinical exploration in anxiety treatment .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. It may modulate neurotransmitter systems involved in neurodegenerative diseases. Studies on related compounds have shown that triazole derivatives can influence NMDA receptor activity, which is crucial in neuroprotection . This opens avenues for investigating the compound’s role in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

While comprehensive case studies specific to this compound are scarce, related research provides insights into its potential applications:

Study FocusFindings
Anxiolytic EffectsDemonstrated efficacy in reducing anxiety symptoms in preclinical models .
NeuroprotectionPotential modulation of NMDA receptors observed in related triazole compounds .
Anticancer ActivitySimilar compounds showed promise in inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

  • 7-(tert-Butyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 7-(tert-Butyl)-6-(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness: The uniqueness of 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific substitution pattern and the presence of the triazolo-pyridazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS Number: 252977-54-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanism of action, and various biological evaluations.

  • Molecular Formula : C15H14ClFN4
  • Molecular Weight : 304.76 g/mol
  • Purity : ≥ 95%
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the triazole ring followed by substitution reactions to introduce the tert-butyl and chloro groups. The detailed synthetic route can be found in various literature sources that discuss similar triazole derivatives .

Antiproliferative Effects

Research has demonstrated that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit significant antiproliferative activity against various cancer cell lines. In particular:

  • Cell Lines Tested :
    • A549 (lung adenocarcinoma)
    • SGC-7901 (gastric adenocarcinoma)
    • HT-1080 (fibrosarcoma)

The compound showed IC50 values in the low micromolar range:

  • A549: IC50 = 0.008 μM
  • SGC-7901: IC50 = 0.014 μM
  • HT-1080: IC50 = 0.012 μM

These values indicate potent activity comparable to established antitumor agents such as combretastatin A-4 (CA-4) .

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics:

  • Tubulin Polymerization : The compound effectively inhibits tubulin polymerization, a critical process for cell division.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis.

Immunofluorescence studies further revealed significant disruption of microtubule structures upon treatment with this compound .

Case Studies

A study evaluated a series of triazolo derivatives and identified that those with specific substitutions on the phenyl ring exhibited enhanced antiproliferative effects. The case study highlighted how modifications to the B-ring structure influenced biological activity and binding affinity to tubulin .

Comparative Table of Biological Activity

CompoundCell LineIC50 (μM)Mechanism of Action
CA-4A5490.009Tubulin binding
CA-4SGC-79010.012Tubulin binding
CA-4HT-10800.012Tubulin binding
TriazoleA5490.008Tubulin polymerization inhibition
TriazoleSGC-79010.014G2/M phase arrest
TriazoleHT-10800.012Microtubule disruption

Q & A

Q. Basic: What are the recommended analytical methods for assessing the purity of 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine?

Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for purity assessment, as it provides high resolution for heterocyclic compounds. A ≥98% purity threshold is commonly validated using reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30 v/v) at a flow rate of 1.0 mL/min. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) can supplement HPLC to confirm molecular identity and detect trace impurities .

Q. Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Use closed-toe shoes and avoid exposed skin .
  • Ventilation: Work in a fume hood to prevent inhalation of dust or vapors. Local exhaust ventilation is critical during weighing or transfer .
  • Storage: Store in tightly sealed containers under inert gas (e.g., argon) in a cool, dry, and well-ventilated area. Avoid compatibility issues with strong oxidizers .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for solid spills. Decontaminate surfaces with ethanol/water (70:30) .

Q. Intermediate: How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:
Key strategies include:

  • Catalyst Selection: Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling reactions to attach the 2-fluorophenyl group, as described in analogous triazolo-pyridazine syntheses .
  • Solvent Optimization: Replace traditional solvents (e.g., DMF) with greener alternatives like cyclopentyl methyl ether (CPME) to enhance reaction efficiency and reduce toxicity .
  • Temperature Control: Maintain reaction temperatures between 80–100°C during cyclization steps to minimize side-product formation .
  • Purification: Use flash chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. Advanced: What structural characterization techniques are most effective for confirming the regiochemistry of the triazolo-pyridazine core?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD): Provides unambiguous confirmation of regiochemistry and molecular packing. Crystallize the compound in dichloromethane/hexane at 4°C to obtain high-quality crystals .
  • Nuclear Overhauser Effect Spectroscopy (NOESY): Detects spatial proximity between the tert-butyl group and adjacent protons to validate substitution patterns .
  • Density Functional Theory (DFT) Calculations: Compare experimental NMR chemical shifts with computed values to resolve ambiguities in aromatic proton assignments .

Q. Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization: Replicate experiments using consistent cell lines (e.g., HEK-293 for receptor binding studies) and control compounds to minimize variability .
  • Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
  • Dose-Response Curves: Perform 10-point IC₅₀ assays in triplicate to account for non-linear effects. Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

Q. Intermediate: What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP Prediction: Use ChemAxon or ACD/Labs to estimate partition coefficients, critical for assessing blood-brain barrier permeability .
  • pKa Estimation: Employ MarvinSketch or SPARC to predict ionization states, which influence solubility and reactivity .
  • Molecular Dynamics (MD) Simulations: Study conformational flexibility in aqueous environments using GROMACS with CHARMM36 force fields .

Q. Advanced: What strategies are recommended for synthesizing derivatives with modified fluorophenyl or tert-butyl groups?

Methodological Answer:

  • Fluorophenyl Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) via electrophilic aromatic substitution using Cl₂/AlCl₃ under controlled conditions .
  • tert-Butyl Replacement: Substitute tert-butyl with cyclopropyl or adamantyl groups via SNAr reactions using NaH in THF at 0°C .
  • Click Chemistry: Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance water solubility .

Q. Basic: What toxicological data are available for this compound, and how should researchers mitigate risks?

Methodological Answer:

  • Current Data: Limited acute toxicity or mutagenicity data exist; preliminary studies show no skin irritation in rodent models .
  • Mitigation: Conduct Ames tests (OECD 471) for mutagenicity and MTT assays for cytotoxicity in HepG2 cells before in vivo studies .
  • Waste Disposal: Incinerate waste at >1000°C with alkaline scrubbers to neutralize halogenated byproducts .

Q. Intermediate: How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Test solvent pairs like ethyl acetate/hexane or acetone/water in vapor diffusion setups .
  • Temperature Gradient: Use a thermal cycler to slowly reduce temperature from 25°C to 4°C over 48 hours .
  • Seeding: Introduce microcrystals from prior batches to induce nucleation in supersaturated solutions .

Q. Advanced: What mechanistic insights exist for the degradation pathways of this compound under ambient conditions?

Methodological Answer:

  • Hydrolysis: The chloro substituent at position 6 is susceptible to nucleophilic attack by water, forming a hydroxyl derivative. Stabilize by storing under anhydrous conditions .
  • Photodegradation: UV exposure (λ = 254 nm) cleaves the triazolo ring; use amber glassware and conduct stability studies under ICH Q1B guidelines .
  • Oxidative Pathways: tert-Butyl groups may oxidize to carboxylic acids; monitor via FTIR for C=O stretching bands (1700–1750 cm⁻¹) .

Properties

IUPAC Name

7-tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4/c1-15(2,3)10-8-12-18-19-14(21(12)20-13(10)16)9-6-4-5-7-11(9)17/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRSWXZVHQRQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=NN=C(N2N=C1Cl)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457059
Record name 7-tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252977-54-1
Record name 7-tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,6-dichloro-4-(1,1-dimethylethyl)pyridazine (20 g, 0.097 mol), 2-fluorobenzhydrazide (22.6 g, 0.145 mol) and triethylamine hydrochloride (20 g, 0.0145 mol) in dioxan (1.2 l) was stirred and heated at reflux under a stream of nitrogen for 4 days. Upon cooling the volatiles were removed in vacuo and the residue was triturated with dichloromethane (200 ml), filtered and concentrated under vacuum. The residue was purified by chromatography on silica gel eluting with 0%→25% ethyl acetate/dichloromethane to give the title compound (12.95 g. 44%) as a white solid. Data for the title compound: 1H NMR (360 MHz, CDCl3) δ1.57 (9H, s), 7.26-7.35 (2H, m), 7.53-7.60 (1H, m), 7.89-7.93 (1H, m), 8.17 (1H, s); MS (ES+) m/e 305 [MH]+, 307 [MH]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Yield
44%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.